molecular formula C12H12N2O2S B1424945 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione CAS No. 1225715-85-4

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Cat. No. B1424945
M. Wt: 248.3 g/mol
InChI Key: WUOMAKKLKQKDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione (6-DMPT) is a heterocyclic compound that has recently been studied for its potential applications in various scientific research fields. It is a derivative of pyridazine, a six-membered ring system with two nitrogen atoms in the ring. It is known to have a wide range of applications due to its unique properties and structure.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione is involved in complex chemical reactions leading to the formation of various heterocyclic compounds. It participates in reactions with halogenated compounds, leading to the synthesis of pyridine derivatives, which can further cyclize into thieno[2,3-b]-pyridine derivatives. These compounds hold significance in various fields, including medicinal chemistry and materials science (Elneairy, 2010).

Antimicrobial and Biological Activities

Several pyridazine derivatives, including those related to 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione, have been studied for their antimicrobial properties. These studies have led to the synthesis of compounds exhibiting inhibitory efficiency against a variety of gram-positive and gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).

Inhibition of Phosphodiesterase Enzymes

Some derivatives of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione have been identified as inhibitors of phosphodiesterase enzymes, particularly PDE4. These compounds are of interest in the pharmaceutical industry for the potential treatment of conditions like asthma and COPD, as PDE4 inhibitors can have anti-inflammatory and bronchodilating effects (Van der Mey et al., 2001).

Corrosion Inhibition

Pyridazine derivatives have also been examined for their corrosion inhibition properties. Studies involving mild steel in acidic solutions have shown that these compounds can act as effective corrosion inhibitors, with their efficiency being linked to the presence of specific atoms or groups in the molecular structure, which allow for favorable adsorption onto metal surfaces (Khadiri et al., 2016).

Photophysical and Electrochemical Studies

Research into the photophysical and electrochemical properties of pyridazine derivatives has been conducted, exploring their potential in fields such as material science and sensor technology. These studies involve understanding the behavior of these compounds under different conditions, including their fluorescence properties and redox behavior (Golla et al., 2020).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMAKKLKQKDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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